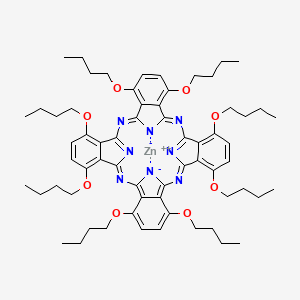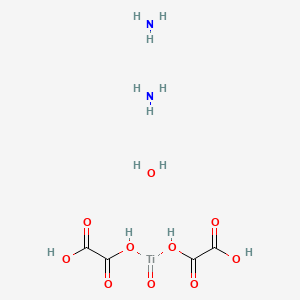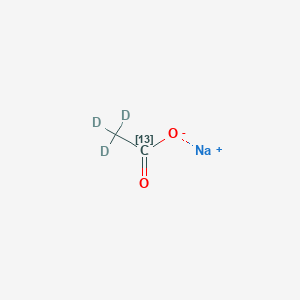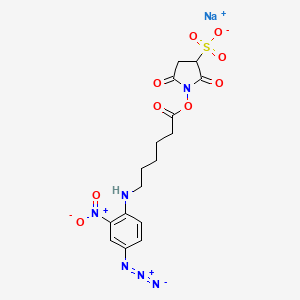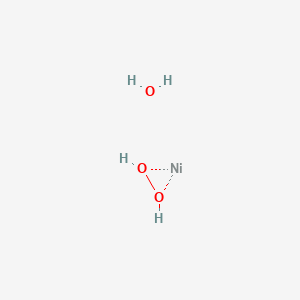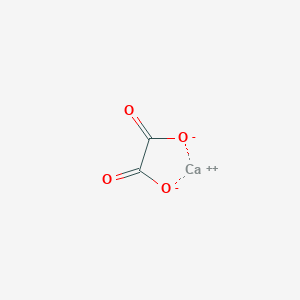
calcium;oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium oxalate is a calcium salt of oxalic acid with the chemical formula CaC₂O₄. It forms hydrates, where the number of water molecules (n) can vary from 1 to 3. The anhydrous and all hydrated forms are colorless or white. Calcium oxalate is found naturally in many plants and is a major component of kidney stones in humans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium oxalate can be synthesized by mixing calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄) in an aqueous solution. The reaction is as follows:
CaCl2+Na2C2O4→CaC2O4+2NaCl
The resulting calcium oxalate precipitates out of the solution as a white solid .
Industrial Production Methods
In industrial settings, calcium oxalate is often produced as a byproduct in the production of other chemicals. For example, it can be formed during the production of calcium carbonate or during the processing of certain ores .
Análisis De Reacciones Químicas
Types of Reactions
Calcium oxalate undergoes several types of chemical reactions, including decomposition and precipitation reactions. It decomposes upon heating to form calcium carbonate (CaCO₃) and carbon monoxide (CO), and further heating leads to the formation of calcium oxide (CaO) and carbon dioxide (CO₂) .
Common Reagents and Conditions
-
Decomposition: : Heating calcium oxalate monohydrate (CaC₂O₄·H₂O) leads to the following reactions:
CaC2O4⋅H2O→CaC2O4+H2O
CaC2O4→CaCO3+CO
CaCO3→CaO+CO2
-
Precipitation: : Mixing calcium chloride with sodium oxalate in an aqueous solution results in the precipitation of calcium oxalate .
Aplicaciones Científicas De Investigación
Calcium oxalate has several scientific research applications:
Mecanismo De Acción
Calcium oxalate exerts its effects primarily through its ability to form crystals. In the human body, these crystals can form kidney stones, which can cause pain and urinary tract obstruction. The formation of these crystals is influenced by factors such as urine pH, concentration of calcium and oxalate ions, and the presence of inhibitors or promoters of crystallization .
Comparación Con Compuestos Similares
Calcium oxalate can be compared with other oxalate salts, such as:
Sodium oxalate (Na₂C₂O₄): More soluble in water compared to calcium oxalate.
Potassium oxalate (K₂C₂O₄): Also more soluble and used in various industrial applications.
Magnesium oxalate (MgC₂O₄): Less common but studied for its role in biological systems.
Calcium oxalate is unique due to its low solubility in water, which contributes to its role in kidney stone formation and its use in various industrial applications .
Propiedades
Fórmula molecular |
C2CaO4 |
|---|---|
Peso molecular |
128.10 g/mol |
Nombre IUPAC |
calcium;oxalate |
InChI |
InChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
Clave InChI |
QXDMQSPYEZFLGF-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


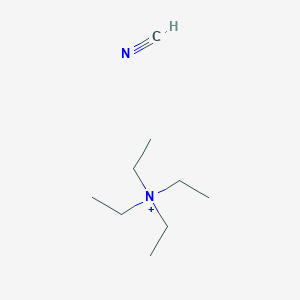
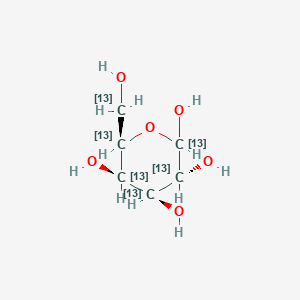

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
